Tetramethylammonium trifluoromethanethiolate

Catalog No.
S3268782
CAS No.
515823-30-0
M.F
C5H12F3NS
M. Wt
175.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium trifluoromethanethiolate

CAS Number

515823-30-0

Product Name

Tetramethylammonium trifluoromethanethiolate

IUPAC Name

tetramethylazanium;trifluoromethanethiolate

Molecular Formula

C5H12F3NS

Molecular Weight

175.21

InChI

InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1

InChI Key

LTONLRVDOIFITJ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.C(F)(F)(F)[S-]

solubility

not available

Tetramethylammonium trifluoromethanethiolate (CAS: 515823-30-0) is a bench-stable, solid nucleophilic trifluoromethylthiolating reagent and a solid-state reservoir for thiocarbonyl difluoride (S=CF2). In procurement and process design, it is prioritized as a stable, easy-to-handle alternative to highly toxic, volatile liquids like thiophosgene, as well as expensive transition-metal salts like AgSCF3 [REFS-1, REFS-2]. By enabling room-temperature, metal-free, and additive-free transformations, this compound simplifies synthetic workflows, reduces hazardous waste generation, and allows for straightforward product isolation via simple filtration.

Generic substitution of Tetramethylammonium trifluoromethanethiolate fails due to severe compromises in stability, safety, and process economics. Substituting with alkali metal salts like KSCF3 is impractical because they are intrinsically unstable at room temperature, spontaneously decomposing into potassium fluoride and thiocarbonyl fluoride [1]. Conversely, using traditional reagents like thiophosgene requires strict cryogenic cooling, slow addition protocols, and complex safety infrastructure to manage violently exothermic reactions and high toxicity [2]. Furthermore, substituting with transition-metal reagents such as AgSCF3 or CuSCF3 introduces heavy metal contamination, significantly increasing procurement costs and complicating downstream purification in pharmaceutical manufacturing.

Thermal Stability and Handling vs. Alkali Metal Salts

Tetramethylammonium trifluoromethanethiolate demonstrates high thermal stability as both a solid and in solution at room temperature, with no spontaneous liberation of the reactive S=CF2 species until activated by a protic nucleophile. In direct comparison, the alkali metal comparator KSCF3 is intrinsically unstable at room temperature, rapidly decomposing into potassium fluoride and thiocarbonyl fluoride [1].

Evidence DimensionRoom-temperature stability and decomposition
Target Compound Data[Me4N][SCF3]: Completely stable at 20-25°C in solid state and solution
Comparator Or BaselineKSCF3: Spontaneously decomposes at room temperature
Quantified DifferenceEliminates the need for cryogenic storage and in-situ generation required by KSCF3
ConditionsStandard laboratory storage and solution-phase handling at 20-25°C

Allows buyers to procure a shelf-stable reagent that can be stored and handled under standard conditions, eliminating the logistical costs of cryogenic infrastructure.

Process Safety and Byproduct Profile vs. Thiophosgene

When used as a C=S source for synthesizing isothiocyanates, [Me4N][SCF3] can be added in a single portion at room temperature, yielding solid salt byproducts (such as tetramethylammonium bifluoride) that are easily removed by filtration. The industrial baseline, thiophosgene, is a highly toxic liquid that reacts violently, requiring strict temperature control and slow addition, while generating complex, corrosive byproducts [1].

Evidence DimensionAddition protocol and byproduct phase
Target Compound Data[Me4N][SCF3]: Single-portion addition at RT; solid byproducts (filtration-ready)
Comparator Or BaselineThiophosgene (S=CCl2): Slow addition required with cooling; toxic/corrosive liquid byproducts
Quantified DifferenceConverts a multi-step, hazardous liquid handling process into a single-step solid addition with filtration
ConditionsSynthesis of isothiocyanates from primary amines at up to 10 mmol scale

Reduces the safety infrastructure and labor required for thiocarbonyl transfer reactions, lowering overall manufacturing costs.

Metal-Free Reaction Compatibility vs. Transition Metal Salts

[Me4N][SCF3] enables highly efficient, metal-free trifluoromethylthiolation of arenediazonium salts, achieving full conversion in approximately one hour at 0-25°C. In contrast, utilizing benchmark reagents like AgSCF3 or CuSCF3 necessitates the inclusion of stoichiometric heavy metals, which generate toxic metal waste and require rigorous, costly downstream purification to meet pharmaceutical trace-metal limits [1].

Evidence DimensionHeavy metal requirement and waste generation
Target Compound Data[Me4N][SCF3]: 0 equivalents of transition metals required
Comparator Or BaselineAgSCF3 / CuSCF3: 1.0+ equivalents of heavy metals required
Quantified Difference100% reduction in heavy metal waste and associated purification costs
ConditionsSandmeyer-type trifluoromethylthiolation of arenediazonium salts

Crucial for pharmaceutical procurement, as it avoids heavy metal contamination and simplifies the regulatory compliance of the final API.

Additive-Free Acyl Fluoride Synthesis vs. Traditional Deoxyfluorination

For the synthesis of acyl fluorides from carboxylic acids, [Me4N][SCF3] operates directly at room temperature without the need for any bases or additives, achieving yields of 69-98%. Traditional deoxyfluorinating baselines (such as DAST or cyanuric fluoride) mandate the use of toxic or volatile additives, external bases, and strict thermal control to prevent side reactions [1].

Evidence DimensionBase and additive requirements
Target Compound Data[Me4N][SCF3]: 0 equivalents of base/additives; RT operation
Comparator Or BaselineTraditional agents (e.g., DAST): Require external bases and strict cooling
Quantified DifferenceEliminates 100% of external bases and additives while maintaining >69% yields
ConditionsDirect conversion of aliphatic and aromatic carboxylic acids to acyl fluorides

Streamlines procurement by reducing the bill of materials (BOM) to a single reagent, simplifying process scale-up.

Safe, Large-Scale Synthesis of Isothiocyanates and Thioureas

Because [Me4N][SCF3] functions as a bench-stable, solid surrogate for thiophosgene, it is the optimal choice for synthesizing isothiocyanates and unsymmetrical cyclic thioureas. It allows for single-portion addition at room temperature and yields solid byproducts, making it highly suitable for scale-up operations where avoiding the toxicity and exothermic risks of thiophosgene is a primary safety and economic objective[1].

Base-Free Generation of Acyl Fluorides for Peptide Coupling

In pharmaceutical libraries and peptide synthesis,[Me4N][SCF3] is prioritized for converting carboxylic acids into acyl fluorides. Its ability to perform this transformation at room temperature without external bases or additives ensures high functional group tolerance and prevents the racemization or side-reactions typically associated with harsh deoxyfluorinating agents [2].

Metal-Free Trifluoromethylthiolation in API Manufacturing

For the late-stage introduction of the highly lipophilic -SCF3 group into pharmaceutical intermediates, [Me4N][SCF3] is the preferred reagent over AgSCF3 or CuSCF3. It enables metal-free Sandmeyer-type reactions, completely eliminating the risk of heavy metal contamination and bypassing the costly purification steps required to meet stringent API regulatory standards[3].

Wikipedia

Tetramethylammonium trifluoromethanethiolate

Dates

Last modified: 08-19-2023

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